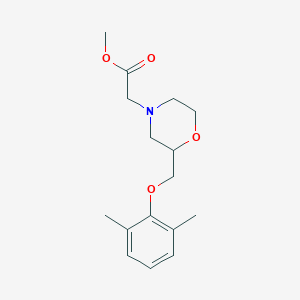

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate

描述

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate is a synthetic organic compound featuring a morpholino ring linked to a 2,6-dimethylphenoxy group via a methylene bridge, with an ester functional group at the acetamide position. This structure combines aromatic, heterocyclic, and ester moieties, which are common in pharmaceuticals, agrochemicals, and intermediates for bioactive heterocycles (e.g., oxadiazoles, triazoles) .

属性

分子式 |

C16H23NO4 |

|---|---|

分子量 |

293.36 g/mol |

IUPAC 名称 |

methyl 2-[2-[(2,6-dimethylphenoxy)methyl]morpholin-4-yl]acetate |

InChI |

InChI=1S/C16H23NO4/c1-12-5-4-6-13(2)16(12)21-11-14-9-17(7-8-20-14)10-15(18)19-3/h4-6,14H,7-11H2,1-3H3 |

InChI 键 |

OFICYOJGMQHJMK-UHFFFAOYSA-N |

规范 SMILES |

CC1=C(C(=CC=C1)C)OCC2CN(CCO2)CC(=O)OC |

产品来源 |

United States |

准备方法

合成路线和反应条件

2-(2-((2,6-二甲基苯氧基)甲基)吗啉基)乙酸甲酯的合成通常涉及2,6-二甲基苯酚与甲醛和吗啉反应,然后用氯乙酸甲酯进行酯化。反应条件通常包括使用碱,例如氢氧化钠或碳酸钾,以促进中间化合物的形成。

工业生产方法

该化合物的工业生产可能涉及类似的合成路线,但规模更大。 该工艺针对高产率和纯度进行了优化,通常超过95% . 使用连续流动反应器和自动化系统可以提高生产过程的效率和可扩展性。

化学反应分析

反应类型

2-(2-((2,6-二甲基苯氧基)甲基)吗啉基)乙酸甲酯会发生各种化学反应,包括:

氧化: 该反应可以使用氧化剂,例如高锰酸钾或三氧化铬。

还原: 还原反应可能涉及试剂,例如氢化铝锂或硼氢化钠。

取代: 亲核取代反应可能会发生在试剂,例如甲醇钠或叔丁醇钾。

常用试剂和条件

氧化: 酸性介质中的高锰酸钾。

还原: 无水乙醚中的氢化铝锂。

取代: 甲醇中的甲醇钠。

形成的主要产物

从这些反应中形成的主要产物取决于所使用的具体条件和试剂。例如,氧化可能会生成羧酸,而还原会生成醇。

科学研究应用

作用机理

2-(2-((2,6-二甲基苯氧基)甲基)吗啉基)乙酸甲酯的作用机理涉及其与特定分子靶标和途径的相互作用。该化合物可以作为某些酶的抑制剂或激活剂,从而影响生化途径和细胞过程。确切的机制取决于特定的应用和使用环境。

作用机制

The mechanism of action of Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and context of use.

相似化合物的比较

Substituent Position and Electronic Effects

- 2,6-Dimethylphenoxy vs. 2,4-Dimethylphenoxy Derivatives: The 2,6-dimethylphenoxy group in the target compound reduces acidity due to electron-donating methyl groups, requiring harsh synthesis conditions (e.g., reflux with strong bases) compared to less substituted analogs . In contrast, 2,4-dimethylphenoxy derivatives (e.g., compounds in ) exhibit lower steric hindrance, enabling easier functionalization of adjacent groups.

- Metabolic Stability: Metabolites of 2,5-dimethylphenoxy analogs (e.g., MCBX in ) undergo hydroxylation at the 4-position, suggesting that 2,6-dimethyl substitution in the target compound may hinder such metabolic pathways, enhancing stability .

Core Structural Variations

- Morpholino vs. For example, oxadiazole-thiol derivatives (e.g., compound 4 in ) exhibit acidic thiol protons, enabling nucleophilic substitutions, whereas the morpholino ring may prioritize metabolic oxidation or hydrolysis .

- Amide vs. Ester Functional Groups :

Amide-containing analogs (e.g., N’-(4-hydroxybenzylidene) derivatives in ) generally exhibit higher thermal stability (melting points 142–180°C) compared to esters. The target compound’s ester group may confer faster metabolic clearance but easier synthetic modification .

Data Tables: Key Properties of Structural Analogs

Table 1: Comparative Physicochemical Properties

生物活性

Methyl 2-(2-((2,6-dimethylphenoxy)methyl)morpholino)acetate, a compound with a complex structure, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is CHNO. The compound features a morpholine ring, which is known for its ability to modulate various biological pathways. The presence of a dimethylphenoxy group enhances its lipophilicity, potentially improving its bioavailability.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Epigenetic Modulation : Compounds with similar structures have been shown to inhibit bromodomain-containing proteins (BRD4), which play a crucial role in regulating gene expression through epigenetic mechanisms. Inhibition of BRD4 can lead to decreased proliferation of cancer cells and modulation of inflammatory responses .

- Antimicrobial Activity : Morpholine derivatives have demonstrated antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting protein synthesis. This suggests that this compound may exhibit similar activities .

Biological Activity Data Table

Case Studies

- Inhibition of Cancer Cell Proliferation : A study on BRD4 inhibitors demonstrated that compounds structurally related to this compound significantly reduced the viability of melanoma cells in vitro. The mechanism involved the downregulation of MYC target genes, which are critical for tumor growth .

- Antimicrobial Efficacy : Research on morpholine derivatives revealed that they possess significant antimicrobial activity against various pathogens. For instance, a compound similar to this compound exhibited potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antibiotic agent .

- Inflammation Modulation : In vivo studies have shown that morpholine-based compounds can reduce inflammatory markers in models of acute lung injury. This suggests that this compound may have therapeutic applications in treating inflammatory diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。